1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-10-16(11-7-14)22-21(26)23-17-12-8-15(9-13-17)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,24,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPSCJQOMRIOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Structural and Functional Overview
The target compound consists of three domains:
- Benzimidazole moiety : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
- Central urea linkage : The -NH-C(=O)-NH- group enables hydrogen bonding with biological targets, often critical for pharmacological activity.
- p-Tolyl substituent : A methyl-substituted benzene ring enhancing lipophilicity and influencing crystallinity.
The molecular formula (C₂₁H₁₈N₄O) and weight (342.4 g/mol) align with urea derivatives used in kinase inhibition and anticancer research.
Synthetic Routes
Condensation-Based Synthesis
Benzimidazole Core Formation
The benzimidazole ring is synthesized via acid-catalyzed condensation of o-phenylenediamine with 4-nitrobenzaldehyde :
- Reaction :
$$ \text{o-Phenylenediamine} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{HCl, reflux}} 2-(4-\text{Nitrophenyl})-1H-\text{benzo}[d]\text{imidazole} $$
- Nitro Group Reduction :
Catalytic hydrogenation (H₂, 10% Pd/C) converts the nitro group to an amine:
$$ \text{2-(4-Nitrophenyl)-1H-benzimidazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(1H-Benzo[d]imidazol-2-yl)aniline} $$
Urea Coupling
The amine intermediate reacts with p-tolyl isocyanate under anhydrous conditions:
$$ \text{4-(1H-Benzo[d]imidazol-2-yl)aniline} + \text{p-Tolyl isocyanate} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Target Compound} $$
Carbodiimide-Mediated Coupling
For laboratories lacking isocyanate access, carbodiimides (e.g., EDC·HCl) facilitate urea formation:
- Activation :
$$ \text{p-Toluidine} + \text{Triphosgene} \xrightarrow{\text{DCM}} \text{p-Tolyl carbamoyl chloride} $$
Crystallization and Purification
Patent data for analogous ureas (e.g., PT3666768T) reveal two crystallization strategies:
Maleate Salt Formation
- Procedure : Dissolve crude product in hot ethanol, add maleic acid (1:1 molar ratio), and cool to −20°C.
- Outcome : Needle-like crystals with 99.2% purity (HPLC).
Imidazole Complexation
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomp.) | DSC |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, urea NH) | 400 MHz |
| HPLC Purity | 98.5% | C18 column |
| XRD | Monoclinic, P2₁/c | Cu-Kα radiation |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the most significant applications of this compound is in cancer research. Studies have shown that derivatives of benzimidazole compounds exhibit notable anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess antimicrobial properties. The compound has been tested against a range of bacterial strains, demonstrating significant inhibitory effects. This activity is attributed to the disruption of microbial cell wall synthesis and interference with essential metabolic pathways.
Antitubercular Activity
Recent studies have highlighted the potential of benzimidazole derivatives in combating Mycobacterium tuberculosis. The compound's structural features may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antitubercular agent.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against MDA-MB-231 cells with an IC50 value of 12 µM. |
| Study B | Antimicrobial Activity | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 8 µg/mL. |
| Study C | Antitubercular Activity | Showed promising results against Mycobacterium tuberculosis with an MIC of 1.56 µg/mL. |
Wirkmechanismus
The mechanism by which 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through interactions with DNA or cellular proteins .
Vergleich Mit ähnlichen Verbindungen
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea can be compared with other benzimidazole derivatives, such as:
1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but differs in its functional groups, leading to distinct chemical and biological properties.
(2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Biologische Aktivität
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process including the reaction of benzimidazole derivatives with phenolic compounds and subsequent urea formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds containing benzimidazole moieties often exhibit anti-cancer, anti-inflammatory, and anti-parasitic properties.
- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, particularly against pathogens like Plasmodium falciparum, the causative agent of malaria. Research has indicated that similar urea derivatives can inhibit specific enzymes in the pathogen's metabolic pathways, leading to reduced viability .
- Anti-inflammatory Effects : Benzimidazole derivatives have also been reported to possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
A study evaluating the cytotoxic effects of various benzimidazole derivatives, including those structurally related to this compound, found that these compounds significantly inhibited the growth of breast cancer cells (MCF-7). The IC50 values ranged from 10 to 50 µM, indicating a dose-dependent response .
Study 2: Antimalarial Activity
Another investigation focused on the antimalarial properties of related compounds against Plasmodium falciparum. The study reported an IC50 value of approximately 41 nM for a closely related compound targeting the enzyme IspD, suggesting that structural modifications could enhance potency against malaria .
Data Summary
Q & A
Q. How can researchers optimize the synthesis of 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(p-tolyl)urea to improve yield and purity?
Methodological Answer:
- Temperature and Solvent Screening: Use a fractional factorial design to test variables such as reaction temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Evidence from triazine-based urea synthesis suggests that higher temperatures (100–120°C) favor cyclization but may require inert atmospheres to prevent decomposition .
- Statistical Design of Experiments (DoE): Apply Plackett-Burman or Box-Behnken designs to minimize experimental runs while identifying critical parameters (e.g., reagent stoichiometry, reaction time). This approach reduces trial-and-error inefficiencies and aligns with reaction optimization frameworks .
- Characterization Intermediates: Monitor intermediates via HPLC or LC-MS to isolate bottlenecks (e.g., incomplete benzimidazole coupling). Reference NMR data from analogous urea derivatives (e.g., δ 11.78 ppm for NH protons in tautomeric systems) to verify structural integrity .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- Solid-State Analysis: Perform single-crystal X-ray diffraction to resolve the benzimidazole-phenylurea conformation. Compare with crystallographic data from structurally similar urea derivatives (e.g., bond angles and torsion angles in pyridyl-thiadiazole ureas) .
- Spectroscopic Profiling: Use ¹H/¹³C NMR in DMSO-d₆ to detect tautomerism (e.g., benzimidazole NH protons at δ 11–12 ppm) and 2D NMR (COSY, HSQC) to assign aromatic coupling patterns. FTIR can confirm urea C=O stretches (~1640–1680 cm⁻¹) .
- Computational Validation: Optimize geometry using DFT (B3LYP/6-31G*) and compare calculated vs. experimental spectra. This identifies electronic effects (e.g., substituent-induced charge transfer) in the benzimidazole-urea scaffold .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
Methodological Answer:
- Target Selection: Prioritize kinases or receptors where benzimidazole-urea hybrids are known inhibitors (e.g., tyrosine kinases, PARP). Use molecular docking (AutoDock Vina) to predict binding modes to active sites .
- In Vitro Screening: Employ dose-response assays (e.g., IC₅₀ determination in cancer cell lines) with controls for cytotoxicity (MTT assay). Reference triazine-urea derivatives showing enhanced activity at 10–50 µM ranges .
- Metabolic Stability: Use microsomal incubation (human liver microsomes) and LC-MS/MS to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., urea cleavage or benzimidazole oxidation) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., NEB method) to map energy barriers for key steps (e.g., benzimidazole cyclization). ICReDD’s workflow integrates this with experimental feedback to prioritize synthetically accessible derivatives .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., hydrophobic benzimidazole, hydrogen-bonding urea) and screen virtual libraries for steric/electronic complementarity to targets like EGFR or VEGFR .
- MD Simulations: Run 100-ns simulations (AMBER) to evaluate derivative stability in binding pockets. Analyze RMSD and hydrogen-bond occupancy to rank candidates .
Q. What strategies resolve contradictions in observed vs. predicted reactivity during synthesis?
Methodological Answer:
- Mechanistic Probing: Use isotopic labeling (e.g., ¹⁵N-urea) and in situ IR to track intermediate formation. For example, unexpected thiourea byproducts may arise from sulfur impurities—monitor via Raman spectroscopy .
- Multivariate Analysis: Apply PCA or PLS regression to correlate experimental outliers (e.g., low yield batches) with hidden variables (e.g., moisture content, catalyst lot variability) .
- Cross-Validation: Replicate disputed results under controlled conditions (e.g., glovebox for air-sensitive steps) and compare with literature protocols for analogous ureas .
Q. How can researchers elucidate the role of the p-tolyl group in modulating physicochemical properties?
Methodological Answer:
- SAR Studies: Synthesize analogs with substituted aryl groups (e.g., electron-withdrawing -NO₂ vs. electron-donating -OMe) and measure logP (shake-flask method) and solubility (HPLC-UV). Compare with computational predictions (ChemAxon) .
- Thermal Analysis: Perform DSC/TGA to assess melting points and thermal stability. The p-tolyl group may enhance crystallinity, as seen in methylbenzoyl-urea derivatives with Tm > 200°C .
- Electronic Effects: Use cyclic voltammetry to measure redox potentials. The electron-rich p-tolyl group could stabilize charge-transfer excited states, relevant for photodynamic applications .
Q. What advanced reactor designs are suitable for scaling up this compound’s synthesis?
Methodological Answer:
- Flow Chemistry: Implement a continuous-flow reactor with immobilized catalysts (e.g., Pd/C packed beds) to enhance mixing and heat transfer during benzimidazole formation. This avoids exothermic runaway risks in batch processes .
- Membrane Separation: Integrate nanofiltration membranes (e.g., 200–300 Da MWCO) to isolate urea intermediates from byproducts, leveraging CRDC-classified separation technologies .
- Process Analytical Technology (PAT): Use inline FTIR or Raman probes for real-time monitoring of reaction progress, ensuring consistent quality during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
